molecular formula C42H40K3N3O16S4 B14752838 Sulfo-Cyanine3.5 NHS ester

Sulfo-Cyanine3.5 NHS ester

Cat. No.: B14752838
M. Wt: 1088.3 g/mol
InChI Key: ZIHCBFPLFPPRAR-UHFFFAOYSA-K
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Description

Sulfo-Cyanine3.5 NHS ester is a fluorescent dye that falls within the cyanine dye family. This compound is characterized by its absorption and emission properties, which are intermediate between Cyanine3 and Cyanine5. The sulfonated version of this dye contains four sulfo groups, ensuring high solubility and hydrophilicity. The NHS ester reactive group allows for the labeling of primary and secondary amine groups, making it a versatile tool in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3.5 NHS ester typically involves the reaction of Cyanine3.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled pH conditions (usually around pH 8.3-8.5) to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is pH-dependent and occurs optimally at a pH of 8.3-8.5 .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), EDC, DMSO, DMF

    pH 8.3-8.5, room temperature, organic solvents

Major Products

The primary product of the reaction between this compound and amines is a conjugate where the dye is covalently attached to the target molecule via an amide bond .

Scientific Research Applications

Sulfo-Cyanine3.5 NHS ester is widely used in various scientific research fields due to its unique properties:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and detection purposes.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other diagnostic tools

Mechanism of Action

The mechanism of action of Sulfo-Cyanine3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amine groups on the target molecule. This covalent attachment ensures that the dye remains bound to the target, allowing for accurate imaging and detection. The sulfonated groups enhance the solubility and stability of the dye, making it suitable for use in aqueous environments .

Comparison with Similar Compounds

Sulfo-Cyanine3.5 NHS ester can be compared with other similar compounds such as:

  • Sulfo-Cyanine3 NHS ester
  • Sulfo-Cyanine5 NHS ester
  • TAMRA (Tetramethylrhodamine)
  • Alexa Fluor 555
  • DyLight 550

The uniqueness of this compound lies in its intermediate absorption and emission properties, which provide a balance between the characteristics of Cyanine3 and Cyanine5. Additionally, its high solubility and hydrophilicity make it particularly suitable for applications in aqueous environments .

Properties

Molecular Formula

C42H40K3N3O16S4

Molecular Weight

1088.3 g/mol

IUPAC Name

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3

InChI Key

ZIHCBFPLFPPRAR-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

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